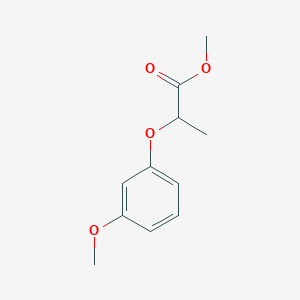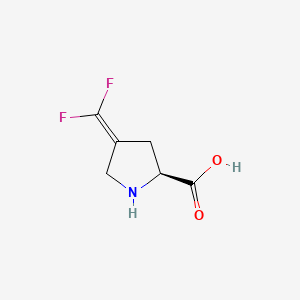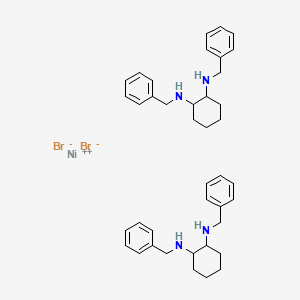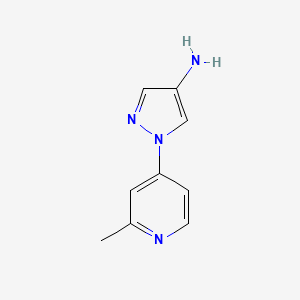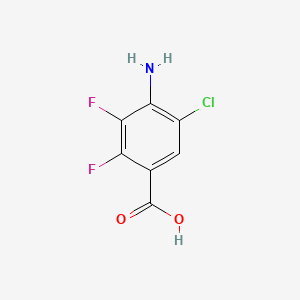
4-Amino-5-chloro-2,3-difluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-chloro-2,3-difluorobenzoic acid is an organic compound with the molecular formula C7H4ClF2NO2. This compound is a derivative of benzoic acid, featuring amino, chloro, and difluoro substituents. It is a white to off-white crystalline powder and is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloro-2,3-difluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-chloro-3,5-difluorobenzonitrile, followed by selective reduction, diazotization, and chlorination . The reaction conditions often require the use of concentrated nitric acid, sulfuric acid, and sodium nitrite solution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-5-chloro-2,3-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and organoboron reagents in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted benzoic acids, amines, and complex organic molecules used in pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
4-Amino-5-chloro-2,3-difluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-chloro-2,3-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4,5-difluorobenzoic acid: Shares similar structural features but lacks the amino group.
2,4-Dichloro-3,5-difluorobenzoic acid: Contains additional chloro substituents, leading to different chemical properties.
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: A related compound with a benzofuran core.
Uniqueness
4-Amino-5-chloro-2,3-difluorobenzoic acid is unique due to its specific combination of amino, chloro, and difluoro substituents, which confer distinct reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H4ClF2NO2 |
|---|---|
Peso molecular |
207.56 g/mol |
Nombre IUPAC |
4-amino-5-chloro-2,3-difluorobenzoic acid |
InChI |
InChI=1S/C7H4ClF2NO2/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1H,11H2,(H,12,13) |
Clave InChI |
GSGHFJDGWNGUPO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)N)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B13904413.png)

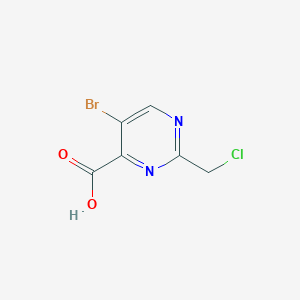
![[4-[(2S)-4-tert-butoxycarbonyl-2-methyl-piperazin-1-yl]phenyl]boronic acid](/img/structure/B13904429.png)

![5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13904444.png)

